molecular formula C19H23N3O2 B2933196 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1208955-49-0

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2933196
CAS RN: 1208955-49-0
M. Wt: 325.412
InChI Key: HTPNVUADXOJFTA-UHFFFAOYSA-N
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Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as CPI-169, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in regulating gene expression.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole nucleus, similar to the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. A study by Salimon, Salih, and Hussien (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone derivatives and found significant antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating that cyclization into the 1,3,4-oxadiazole nucleus could result in enhanced antimicrobial activity (Salimon, Salih, & Hussien, 2011).

Anticancer and Cytotoxic Studies

Structurally related compounds have been explored for their potential anticancer activities. For instance, Govindhan et al. (2017) synthesized and characterized a compound for cytotoxicity evaluation, shedding light on the potential of such compounds in cancer research. Their findings suggest that these compounds could have implications in pharmacokinetics and might serve as carrier molecules in biological applications, though further studies are needed to explore their full potential and mechanisms of action (Govindhan et al., 2017).

Drug Metabolism and Interaction Studies

Research by Rehmel et al. (2006) on the metabolites of Prasugrel, a thienopyridine antiplatelet agent, highlights the role of cytochrome P450 in the biotransformation of compounds with similar structural features. This kind of research is crucial for understanding the metabolic pathways and potential drug interactions of new pharmaceuticals, providing insights into their safety and efficacy profiles (Rehmel et al., 2006).

Synthesis and Chemical Characterization

The synthesis and characterization of compounds containing oxadiazole and piperidine rings, as explored in multiple studies, form a foundational aspect of research applications. These compounds are synthesized through various chemical reactions, and their structures are confirmed through spectroscopic techniques, including IR, NMR, and MS, as well as elemental analysis. For example, the work by Potkin et al. (2012) on the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles emphasizes the significance of these processes in developing new chemical entities with potential biological activities (Potkin et al., 2012).

properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-3-2-4-14(11-13)12-17(23)22-9-7-16(8-10-22)19-21-20-18(24-19)15-5-6-15/h2-4,11,15-16H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPNVUADXOJFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

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